4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid
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Overview
Description
4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine, difluoromethoxy, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods: Industrial production often employs continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki–Miyaura to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
4-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the difluoromethoxy group.
2-Bromo-3-thiophenecarboxylic acid: Another thiophene derivative with bromine and carboxylic acid groups.
Uniqueness: The presence of the difluoromethoxy group in 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid imparts unique electronic properties, making it more suitable for specific applications in organic electronics and medicinal chemistry compared to its analogs .
Properties
Molecular Formula |
C6H3BrF2O3S |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
4-bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF2O3S/c7-2-1-13-4(5(10)11)3(2)12-6(8)9/h1,6H,(H,10,11) |
InChI Key |
BIOHEAPLOMBSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)OC(F)F)Br |
Origin of Product |
United States |
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